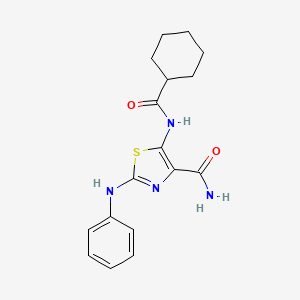
UNC3230
Descripción general
Descripción
UNC 3230 es un potente e inhibitor selectivo de la fosfatidilinositol-4-fosfato 5-quinasa tipo 1 gamma (PIP5K1C). Este compuesto ha demostrado un potencial significativo en la investigación científica, particularmente en los campos de la neurociencia y la investigación del dolor. Es conocido por su capacidad para reducir los niveles de fosfatidilinositol-4,5-bisfosfato (PIP2) en las neuronas del ganglio de la raíz dorsal nociceptivas, modulando así las vías de señalización del dolor .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Las condiciones de reacción generalmente implican el uso de solventes como la dimetilformamida (DMF) y el dimetilsulfóxido (DMSO), con temperaturas cuidadosamente controladas para garantizar que se obtenga el producto deseado .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para UNC 3230 no están ampliamente documentados, el compuesto se sintetiza típicamente en laboratorios de investigación bajo condiciones controladas. El proceso implica el uso de reactivos y solventes de alta pureza para garantizar que el producto final cumpla con las especificaciones requeridas para uso en investigación .
Análisis De Reacciones Químicas
Tipos de reacciones: UNC 3230 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el anillo de tiazol y el grupo fenilamino. Estas reacciones son facilitadas por el uso de reactivos comunes como agentes halogenantes y nucleófilos .
Reactivos y condiciones comunes:
Agentes halogenantes: Se utilizan para introducir átomos de halógeno en el compuesto.
Nucleófilos: Se utilizan para reemplazar los grupos funcionales existentes con especies nucleofílicas.
Solventes: DMF y DMSO se utilizan comúnmente para disolver el compuesto y facilitar las reacciones
Productos principales:
Aplicaciones Científicas De Investigación
UNC 3230 tiene una amplia gama de aplicaciones en la investigación científica:
Neurociencia: Se utiliza para estudiar las vías de señalización del dolor inhibiendo PIP5K1C y reduciendo los niveles de PIP2 en las neuronas del ganglio de la raíz dorsal
Investigación del dolor: El compuesto ha mostrado efectos antinociceptivos en modelos de ratón de dolor crónico, lo que lo convierte en una herramienta valiosa para estudiar los mecanismos del dolor y los posibles tratamientos
Investigación del cáncer: UNC 3230 ha demostrado efectos anticancerígenos al inhibir vías de quinasa específicas involucradas en la proliferación y supervivencia celular.
Biología celular: Se utiliza para investigar el papel de PIP5K1C en varios procesos celulares, incluida la señalización de calcio y la dinámica de la membrana
Mecanismo De Acción
UNC 3230 ejerce sus efectos inhibiendo selectivamente PIP5K1C, una quinasa lipídica responsable de la generación de PIP2 en las neuronas del ganglio de la raíz dorsal nociceptivas. Al reducir los niveles de PIP2, UNC 3230 modula múltiples vías de señalización iniciadas por la hidrólisis de PIP2 mediada por fosfolipasa C. Esta inhibición conduce a una disminución de la señalización de calcio y una reducción de la sensibilización al dolor .
Compuestos similares:
Inhibidores de PIP5K1A: Estos compuestos también se dirigen a la fosfatidilinositol-4-fosfato 5-quinasa pero tienen diferentes perfiles de selectividad.
Inhibidores de PI 3-quinasa: Estos inhibidores se dirigen a una familia diferente de quinasas lipídicas involucradas en la regulación de los fosfoinositidos
Singularidad de UNC 3230: UNC 3230 es único debido a su alta selectividad para PIP5K1C sobre otras quinasas lipídicas, incluidas PIP5K1A y la familia PI 3-quinasa. Esta selectividad permite una modulación más precisa de los niveles de PIP2 y las vías de señalización del dolor, lo que lo convierte en una herramienta valiosa para la investigación en dolor y neurociencia .
Comparación Con Compuestos Similares
PIP5K1A Inhibitors: These compounds also target phosphatidylinositol-4-phosphate 5-kinase but have different selectivity profiles.
PI 3-Kinase Inhibitors: These inhibitors target a different family of lipid kinases involved in phosphoinositide regulation
Uniqueness of UNC 3230: UNC 3230 is unique due to its high selectivity for PIP5K1C over other lipid kinases, including PIP5K1A and the PI 3-kinase family. This selectivity allows for more precise modulation of PIP2 levels and pain signaling pathways, making it a valuable tool for research in pain and neuroscience .
Propiedades
IUPAC Name |
2-anilino-5-(cyclohexanecarbonylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c18-14(22)13-16(21-15(23)11-7-3-1-4-8-11)24-17(20-13)19-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H2,18,22)(H,19,20)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCNASHHHSKTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of UNC3230?
A1: this compound is a potent and selective inhibitor of phosphatidylinositol 4-phosphate 5-kinase type 1C (PIP5K1C). [] This enzyme catalyzes the phosphorylation of phosphatidylinositol 4-phosphate [PI(4)P] to generate phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling lipid involved in various cellular processes. [] By inhibiting PIP5K1C, this compound disrupts the production of PIP2, impacting downstream signaling pathways.
Q2: What are the downstream effects of this compound inhibiting PIP5K1C?
A2: Research suggests that this compound's inhibition of PIP5K1C can impact several cellular processes:
- Cell Invasion: Cdk5-mediated phosphorylation of PIPKIγ90, another isoform of PIP5K, regulates cell invasion by controlling PIPKIγ90 activity and fibronectin secretion. Inhibiting PIPKIγ activity with this compound could potentially impact this process. []
- Nociceptive Sensitization: Studies have shown that this compound can reduce nociceptive sensitization in animal models of chronic pain, suggesting a potential role in pain management. []
Q3: Is this compound effective against cancer cells with RB1 deficiency?
A3: Research indicates that this compound, along with other drugs targeting specific pathways, exhibits synthetic lethality in human cancer cell lines deficient in the RB1 tumor suppressor gene. [] This suggests that this compound could be a potential therapeutic target for cancers with RB1 inactivation.
Q4: How does this compound interact with the Hippo-YAP pathway?
A4: Studies show that PIP5Kγ, another target of this compound, regulates the Hippo-YAP pathway. [] PIP5Kγ forms a functional complex with Merlin and LATS1 at the plasma membrane, promoting YAP phosphorylation and inhibiting its activity. This compound, by inhibiting PIP5Kγ, could potentially disrupt this complex formation and impact downstream signaling in the Hippo-YAP pathway.
Q5: Are there any high-throughput screening methods available to study this compound's activity?
A5: Yes, researchers have developed a novel, high-throughput, microfluidic mobility shift assay to identify inhibitors of PIP5K1C, including this compound. [] This assay utilizes fluorescently labeled phosphatidylinositol 4-phosphate as the substrate and recombinant human PIP5K1C, enabling efficient screening and analysis of potential inhibitors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


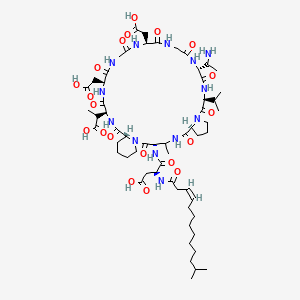
![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)

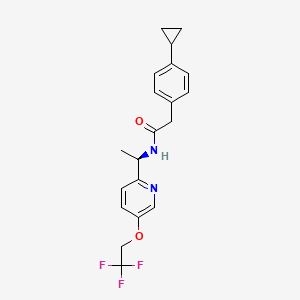
![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)

![Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate](/img/structure/B611507.png)


![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)
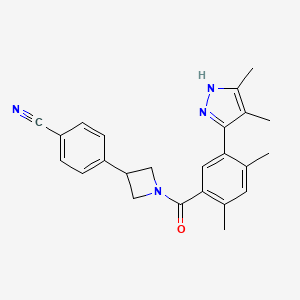
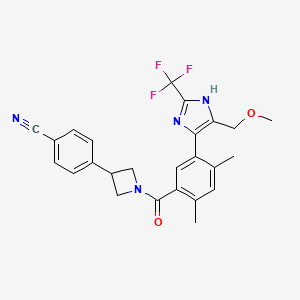

![(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B611517.png)
